2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a phenylbutanoate group, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
Related compounds have been shown to interact withcalcium channels , specifically Cav 1.2 (L-type) channels .
Mode of Action
The compound’s mode of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This interaction results in changes in cellular activity, potentially leading to the compound’s observed effects.
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes , suggesting good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The compound has been found to have potent anticonvulsant properties, showing broad-spectrum activity in widely accepted animal seizure models . It also demonstrated effectiveness in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate plays a significant role in biochemical reactions, particularly in protein cross-linking and modification. This compound interacts with enzymes, proteins, and other biomolecules through covalent bonding, which can alter their structure and function. For instance, this compound can react with lysine residues on proteins, leading to the formation of stable amide bonds . This interaction is crucial in various biochemical applications, including the development of bioconjugates and the study of protein-protein interactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of specific enzymes involved in cell signaling, leading to altered cellular responses . Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to active sites of enzymes, thereby inhibiting their activity and altering metabolic pathways . Furthermore, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and the accumulation or depletion of certain metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells are essential for its function and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it interacts with biomolecules and exerts its effects . The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with 2-phenylbutanoic acid. One common method involves the use of an optimized coupling reaction, where the pyrrolidine-2,5-dione derivative is reacted with the phenylbutanoic acid under controlled conditions to yield the desired product . The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but with optimized parameters for higher yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate has a wide range of applications in scientific research:
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with a pyrrolidine-2,5-dione moiety, used in protein cross-linking.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Utilized in the synthesis of heterocyclic compounds with potential biological activities.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate is unique due to its specific structure, which combines the pyrrolidine-2,5-dione moiety with a phenylbutanoate group. This unique combination imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-phenylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-11(10-6-4-3-5-7-10)14(18)19-15-12(16)8-9-13(15)17/h3-7,11H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWNOLJBQYLUKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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